6-Chloro-2-methoxy-9-phenoxyacridine
Overview
Description
6-Chloro-2-methoxy-9-phenoxyacridine is a chemical compound with the molecular formula C20H14ClNO2 . It has a molecular weight of 335.8 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a chloro group (Cl), a methoxy group (OCH3), and a phenoxy group (OC6H5) attached to an acridine ring . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 335.8 g/mol and an XLogP3-AA value of 5.7, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 335.0713064 g/mol . It has a topological polar surface area of 31.4 Ų and a complexity of 414 .Scientific Research Applications
Synthesis and Biological Properties
- Spin-Labeled 9-Aminoacridines : 6-Chloro-2-methoxy-9-phenoxyacridine variants have been synthesized with spin labels and tested for biological activity. These compounds showed a distinct effect on calf thymus DNA unwinding and demonstrated varying levels of toxicity in leukemia L1210 culture, suggesting their potential use in nucleic acid research (Sinha, Cysyk, Millar, & Chignell, 1976).
Binding Properties of Oligonucleotides
- Oligonucleotide-Acridine Conjugates : The coupling of 2-methoxy-6-chloro-9-aminoacridine to various positions of an oligonucleotide chain has been studied. These conjugates, when bound to DNA counterparts, exhibit absorption spectrum changes, indicating their potential as probes in DNA research (Asseline, Bonfils, Dupret, & Thuong, 1996).
Hydrogen Bonding in DNA Base Recognition
- Nuclear Magnetic Resonance Studies : Investigations using 1H NMR spectroscopy on derivatives of 2-methoxy-6-chloro-9-aminoacridine have provided insights into hydrogen bonding in nucleic acid base recognition. This research enhances our understanding of DNA interaction mechanisms (Gaugain, Markovits, Le Pecq, & Roques, 1981).
Antitumor and Antibiotic Design
- 6-Chloro-2-methoxy-9-triethylenetetraaminoacridine Iron Complex : This synthesized compound has shown binding affinity to duplex DNA and can cause strand scissioning in vitro. It highlights the potential of this compound derivatives in antitumor and antibiotic research (Ong, 1986).
Pharmacological Applications
- Antitubercular Activity : Analogs of 6-chloro-2-methoxy-9-substituted acridine derivatives have been evaluated for their antitubercular properties, demonstrating significant inhibitory effects on Mycobacterium tuberculosis (Aly & Abadi, 2004).
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known that this compound is an acridine derivative . Acridines are planar, tricyclic compounds that can intercalate into the DNA double helix, disrupting its structure and function
Action Environment
It is known that the compound should be protected from light and moisture and is stable for at least 2 years when stored at +4°c . These factors may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methoxy-9-phenoxyacridine is known to intercalate into DNA . It selectively binds to poly (dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine . This property has been utilized in various research applications .
Cellular Effects
The binding of this compound to DNA brings about genotoxic properties . The mutagenic potential studied by the Ames test reveals that it can produce frameshift and transversion/transition mutations . It also is able to produce base-pair substitution in the presence of S9 mix . Moreover, the MTT assays have revealed cytotoxicity .
Molecular Mechanism
The mechanism of action of this compound is primarily through its intercalation into DNA . It selectively binds to poly (dA-dT) sequences, influencing the structure and function of the DNA .
Properties
IUPAC Name |
6-chloro-2-methoxy-9-phenoxyacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWITQOQGJPKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966912 | |
Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-26-4, 5248-29-3 | |
Record name | NSC402894 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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